Ionization Energy vs. Norbornane: Higher Electron Density
The gas-phase ionization energy (IE) of the parent tricyclo[3.2.1.03,6]octane is 8.75 eV [1], compared to the first adiabatic ionization energy of norbornane at approximately 9.80 eV [2]. The 1.05 eV lower IE for the tricyclic scaffold indicates a significantly higher energy HOMO, correlating with greater electron richness and a distinct reactivity profile for derivatives bearing this core, including the 2-carboxylic acid. This electronic property cannot be achieved by simply attaching a carboxyl group to a norbornane or bicyclo[2.2.2]octane scaffold.
| Evidence Dimension | Gas-phase ionization energy (eV) |
|---|---|
| Target Compound Data | 8.75 eV (parent tricyclo[3.2.1.0(3,6)]octane) |
| Comparator Or Baseline | Norbornane: first adiabatic IE ~9.80 eV |
| Quantified Difference | ΔIE = –1.05 eV (tricyclo lower, more electron-rich) |
| Conditions | Photoelectron spectroscopy; gas phase; data from Bodor, Dewar et al. (1970) compiled in NIST Webbook |
Why This Matters
Procurement decisions for electron-rich building blocks should prioritize the tricyclo[3.2.1.03,6]octane-2-carboxylic acid scaffold when enhanced electron-donating character is required in charge-transfer complexes, donor–acceptor systems, or electrophilic reactivity tuning.
- [1] Bodor, N.; Dewar, M.J.S.; Worley, S.D. Photoelectron spectra of molecules. III. Ionization potentials of some cyclic hydrocarbons and their derivatives, and heats of formation and ionization potentials calculated by the MINDO SCF MO method. J. Am. Chem. Soc. 1970, 92, 19. Data compiled in NIST Chemistry WebBook. View Source
- [2] Deméo, D.A.; Yencha, A.J. Photoelectron Spectra of Bicyclic and Exocyclic Olefins. J. Electron Spectrosc. Relat. Phenom. (referenced photoelectron ionization potentials of norbornane: 9.80 eV). View Source
